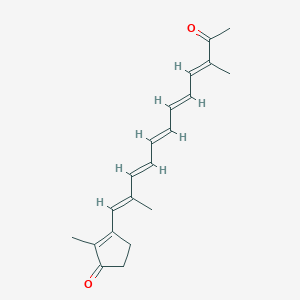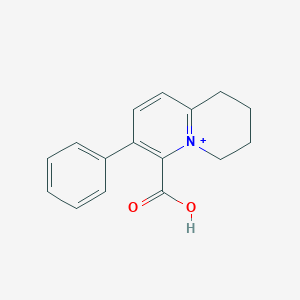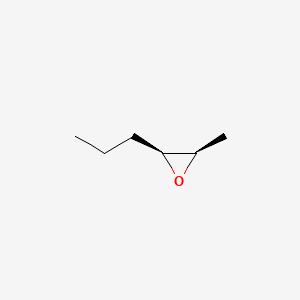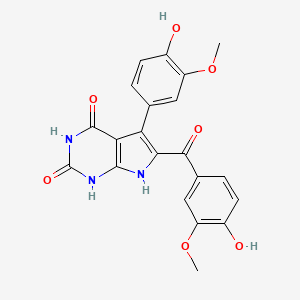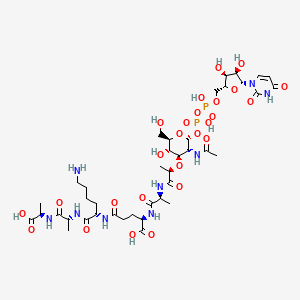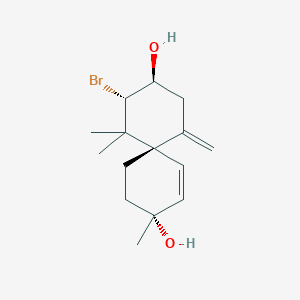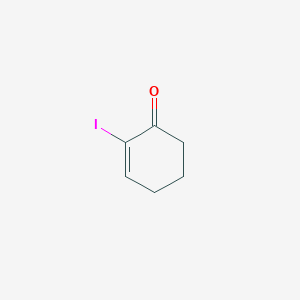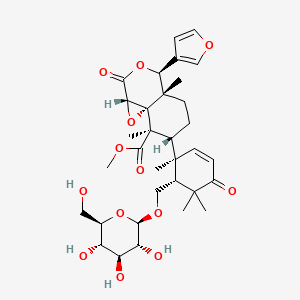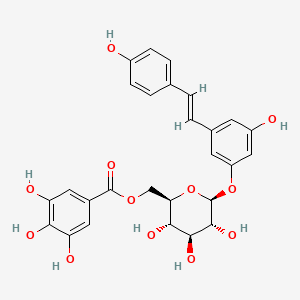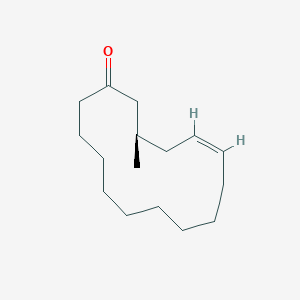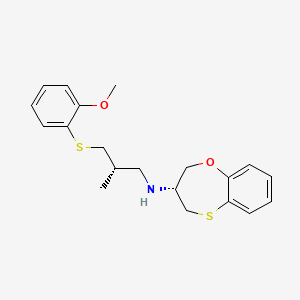
Phoslactomycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phoslactomycin B is a member of 2-pyranones.
Applications De Recherche Scientifique
Synthesis Methods
Asymmetric Total Synthesis : Phoslactomycin B has been synthesized using a highly enantio- and stereoselective approach. This involves asymmetric pentenylation, Suzuki-Miyaura coupling, ring-closing metathesis, asymmetric dihydroxylation, and Stille coupling. This synthesis method also enables the production of three other isomers of phoslactomycin B (Shibahara et al., 2008).
Convergent Synthetic Approach : A convergent approach towards phoslactomycins and leustroducsins has been developed. Key steps include a [2,3]-Wittig rearrangement and a diastereoselective addition of an acetylenic Grignard reagent to an α-alkoxy ketone (Druais et al., 2010).
Enantio- and Stereoselective Route : Another notable synthesis method is the enantio- and stereoselective route for the phoslactomycin family of antibiotics. This methodology is significant for its potential in synthesizing potent and selective protein phosphatase inhibitors (Sarkar et al., 2009).
Biological and Chemical Properties
Inhibition of Protein Phosphatases : Phoslactomycins, including phoslactomycin B, are known for their potent and selective inhibition of serine threonine phosphatases. This makes them of interest for antitumor and antiviral activities (Palaniappan et al., 2003).
Biosynthetic Gene Cluster Identification : The biosynthetic gene cluster for phoslactomycins has been identified and characterized, which is crucial for understanding its production and potential for creating analogs with enhanced properties (Ghatge et al., 2006).
Antifungal Activity : Phoslactomycins demonstrate considerable antifungal activity. The structural differences in phoslactomycins, including phoslactomycin B, do not significantly affect their antifungal effectiveness (Fotso et al., 2013).
Stability and Degradation
Stability Analysis : A study focused on the stability of phoslactomycin B under various pH and temperature conditions reveals insights into its chemical stability, which is vital for its application in medicinal contexts (Das, 2005).
Degradation Products Analysis : Understanding the degradation products of phoslactomycin B and their lack of antifungal activity provides insights into its chemical properties and potential applications (Das, 2005).
Propriétés
Nom du produit |
Phoslactomycin B |
|---|---|
Formule moléculaire |
C25H40NO8P |
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
[(1E,3R,4R,6R,7Z,9Z)-3-(2-aminoethyl)-10-cyclohexyl-1-[(2S,3S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-3,6-dihydroxydeca-1,7,9-trien-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C25H40NO8P/c1-2-20-12-13-24(28)33-22(20)14-15-25(29,16-17-26)23(34-35(30,31)32)18-21(27)11-7-6-10-19-8-4-3-5-9-19/h6-7,10-15,19-23,27,29H,2-5,8-9,16-18,26H2,1H3,(H2,30,31,32)/b10-6-,11-7-,15-14+/t20-,21-,22-,23+,25-/m0/s1 |
Clé InChI |
GAIPQMSJLNWRGC-MZAVDHTQSA-N |
SMILES isomérique |
CC[C@H]1C=CC(=O)O[C@H]1/C=C/[C@](CCN)([C@@H](C[C@H](/C=C\C=C/C2CCCCC2)O)OP(=O)(O)O)O |
SMILES canonique |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCCC2)O)OP(=O)(O)O)O |
Synonymes |
phoslactomycin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



